![molecular formula C8H8N2O B1337349 咪唑并[1,2-A]吡啶-7-甲醇 CAS No. 342613-80-3](/img/structure/B1337349.png)

咪唑并[1,2-A]吡啶-7-甲醇

概述

描述

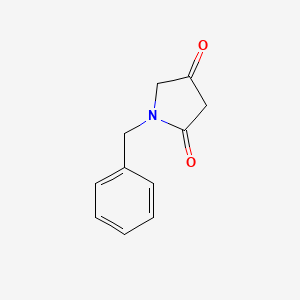

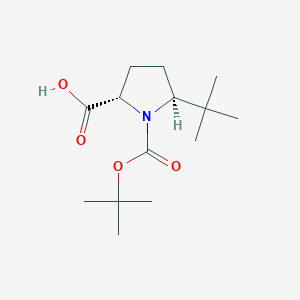

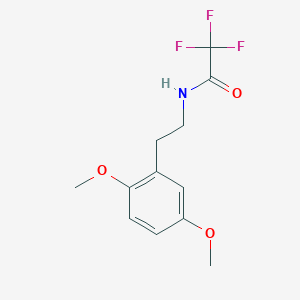

Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine-7-methanol has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyridine-7-methanol consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridine-7-methanol has a molecular weight of 148.16 . It is a solid at room temperature .科学研究应用

Medicinal Chemistry: Drug Development

Imidazo[1,2-A]pyridine-7-methanol serves as a “drug prejudice” scaffold in medicinal chemistry due to its structural characteristics that are conducive to drug development . Its fused bicyclic heterocycle structure is integral in creating compounds with potential therapeutic effects.

Material Science: Structural Character

In material science, the structural character of Imidazo[1,2-A]pyridine-7-methanol is exploited for designing materials with specific properties. Its robustness makes it suitable for creating new materials with desired durability and functionality .

Agrochemicals: Pesticide and Herbicide Design

This compound is a significant structural component in the design of agrochemicals, including pesticides and herbicides. Its versatility allows for the synthesis of compounds that can be tailored to target specific agricultural pests and weeds .

Optoelectronics: Device Fabrication

Imidazo[1,2-A]pyridine-7-methanol derivatives show promise in optoelectronic device fabrication. Their luminescent properties are particularly useful in creating components for devices that require precise light emission and control .

Sensors: Chemical Detection

The compound’s derivatives are used to develop sensors that can detect chemical changes. These sensors are valuable in various industries, including environmental monitoring and industrial process control .

Oncology: Anti-Cancer Drug Synthesis

Researchers are exploring the use of Imidazo[1,2-A]pyridine-7-methanol in the synthesis of anti-cancer drugs. Its ability to be modified at the molecular level allows for the creation of drugs that can target cancer cells with high specificity .

Imaging: Confocal Microscopy and Imaging

The luminescent properties of Imidazo[1,2-A]pyridine-7-methanol make it a candidate for use as emitters in confocal microscopy and imaging. This application is crucial for medical diagnostics and research, providing a way to visualize cells and tissues in detail .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, Imidazo[1,2-A]pyridine-7-methanol is used to synthesize ligands that can bind to metal ions. These ligands are essential for creating complex structures with metals for various chemical applications .

作用机制

Target of Action

Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .

Result of Action

Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .

Action Environment

The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .

安全和危害

未来方向

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453332 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-7-methanol | |

CAS RN |

342613-80-3 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)